4-Methyltryptophan

Description

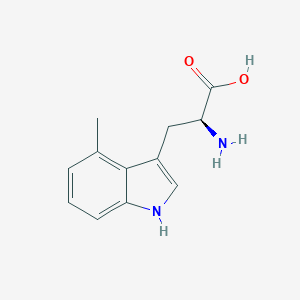

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921236 | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-33-6, 1139-73-7 | |

| Record name | 4-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Considerations for 4 Methyltryptophan

Methodologies for the Preparation of 4-Methyltryptophan

The preparation of this compound has been approached through several synthetic routes, including biocatalytic methods utilizing enzymes and classical organic chemistry reactions. These methods often start from precursors like 4-methylindole (B103444) or functionalized tryptophan derivatives.

One prominent method for the synthesis of enantiomerically pure L-4-methyltryptophan is through an enzymatic reaction. nih.gov This biocatalytic approach utilizes the β-subunit of tryptophan synthase, an enzyme capable of catalyzing the condensation of an indole (B1671886) derivative with L-serine to form the corresponding tryptophan analog. Specifically, enantiomerically pure 4-methyl-L-tryptophan has been synthesized from 4-methylindole and L-serine by incubation with the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent tryptophan synthase β subunit. Current time information in Bangalore, IN.nih.gov A study utilized the recombinant tryptophan synthase from the hyperthermophilic bacterium Thermotoga maritima for this transformation. nih.gov

The reaction involves the incubation of 4-methylindole and L-serine with the enzyme in a buffered solution. The specific conditions for this enzymatic synthesis are detailed in the table below.

| Parameter | Value |

| Starting Material 1 | 4-Methylindole |

| Starting Material 2 | L-Serine |

| Enzyme | Recombinant tryptophan synthase from Thermotoga maritima |

| Temperature | 80 °C |

| Buffer | 100 mM K₂HPO₄, pH 7.5 |

| Additives | 180 mM KCl, 120 μM PLP, 2% DMSO |

| Incubation Time | 89 hours |

| Data from a study on the multi-site prenylation of 4-substituted tryptophans. nih.gov |

Chemical synthesis routes to this compound and other C4-substituted tryptophan derivatives have also been explored. One general and versatile approach involves the direct functionalization of a pre-existing tryptophan scaffold. For instance, a modular synthesis of various C4-substituted tryptophan derivatives has been developed starting from N-acetyl 4-boronate tryptophan methyl ester. rsc.orguniurb.it This method utilizes transition metal-catalyzed and metal-mediated cross-coupling reactions to introduce a range of substituents at the C4 position of the indole ring. rsc.org While this study focused on aryl, alkyl, cyano, and other functional groups, the methodology presents a potential pathway for the introduction of a methyl group.

Another classical and adaptable method for amino acid synthesis is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.org In the context of this compound, this would conceptually start from 4-methylindole-3-acetaldehyde. A facile route for synthesizing various indole-substituted (S)-tryptophans has been established using a chiral auxiliary-facilitated Strecker amino acid synthesis strategy, starting from the corresponding indoles. sci-hub.se

Investigating the Biological Activities and Mechanisms of Action of 4 Methyltryptophan

Effects on Microbial Systems and Cellular Processes

Inhibition of Growth and Tryptophan Biosynthesis in Escherichia coli and Related Bacteria

The inhibitory concentration of 4-methyltryptophan can vary. For instance, in one study, concentrations above 5x10⁻⁶ M were shown to inhibit the synthesis of anthranilate in E. coli. scispace.com In addition to its effect on anthranilate synthase, this compound can also inhibit tryptophan desmolase (tryptophanase), an enzyme that breaks down tryptophan. scispace.com

Resistance to the growth-inhibitory effects of this compound in bacteria can arise through several mechanisms. Spontaneous mutations are a key factor in developing resistance. mdpi.com These mutations can occur in the trpE gene, which codes for a component of anthranilate synthase, resulting in an enzyme that is less sensitive to feedback inhibition by tryptophan and its analogs. google.com Another mechanism of resistance involves mutations in genes encoding for aromatic amino acid transporter proteins, such as aroP, which reduces the uptake of tryptophan analogs like this compound into the bacterial cell. mdpi.com

Modulation of Amino Acid Permeability and Transport in Fungi (Neurospora crassa)

In the fungus Neurospora crassa, this compound has been instrumental in elucidating the mechanisms of amino acid transport. The primary effect of this compound is the modulation of amino acid permeability and transport across the fungal cell membrane.

Strains of Neurospora crassa resistant to this compound have been isolated, and genetic studies revealed that this resistance is conferred by a single gene, designated as the mtr (methyltryptophan resistance) gene. scispace.com This gene encodes a neutral amino acid permease, a protein responsible for the uptake of neutral aliphatic and aromatic amino acids. jst.go.jpasm.orgnih.gov Mutations in the mtr locus lead to a defective transport system, which results in a reduced ability of the fungal cells to take up tryptophan and its analogs, including this compound. scispace.comjst.go.jp This impaired uptake is the direct cause of the observed resistance, as the toxic analog cannot efficiently enter the cell to exert its effects. scispace.com

The transport system affected by the mtr gene mutation is not specific to tryptophan and its analogs. Strains resistant to this compound also exhibit resistance to other amino acid analogs such as ethionine and p-fluorophenylalanine. scispace.comjst.go.jpasm.org Furthermore, these resistant strains show a significantly reduced capacity to take up a range of other amino acids, including serine and leucine. scispace.comasm.org This indicates that the mtr gene product is a general permease for neutral amino acids. However, the uptake of all compounds is not universally affected. For example, the uptake of glucose, as well as the tryptophan precursors anthranilic acid and indole (B1671886), is not significantly impaired in mtr mutants. scispace.comasm.org This demonstrates the specificity of the permease for amino acids.

Genetic Basis of this compound Resistance and Amino Acid Uptake

Enzymatic Interactions and Substrate Specificity

Competitive Inhibition of Indole Prenyltransferases (e.g., Dimethylallyltryptophan Synthase from Claviceps purpurea)

This compound serves as a competitive inhibitor of the enzyme dimethylallyltryptophan synthase (DMATS) from the fungus Claviceps purpurea. researchgate.netmdpi.comgoogle.com This enzyme catalyzes the first committed step in the biosynthesis of ergot alkaloids, which involves the prenylation of L-tryptophan at the C4 position of the indole ring. mdpi.comgoogle.com As a competitive inhibitor, this compound competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. mdpi.com The methyl group at the C4 position of the indole ring in this compound was initially thought to block the prenylation reaction at this site. mdpi.com

Interestingly, further investigation revealed that this compound is not only an inhibitor but also an alternative substrate for DMATS. researchgate.netmdpi.comgoogle.com When incubated with dimethylallyl diphosphate (B83284) (DMAPP), this compound is converted into multiple prenylated products. researchgate.netmdpi.comgoogle.com Structural analysis of these products showed that the enzyme can catalyze both normal and reverse prenylation at the C3 position of the indole ring, as well as normal prenylation at the N1 position. mdpi.comgoogle.com This finding demonstrates the flexibility of the enzyme's active site and provides insights into the prenylation mechanism, suggesting a dissociative electrophilic alkylation of the indole ring. mdpi.comgoogle.com

The ability of DMATS to prenylate other substituted tryptophans, such as 4-methoxytryptophan and 4-aminotryptophan, further supports the notion of a flexible active site and a common prenylation mechanism among the DMATS family of enzymes. mdpi.comgoogle.com

Characterization as an Alternative Substrate for Prenylation Enzymes

While this compound has been utilized as a competitive inhibitor for kinetic studies of 4-dimethylallyltryptophan synthase (4-DMATS), the enzyme responsible for the first step in ergot alkaloid biosynthesis, research has revealed it also functions as an alternative substrate. nih.govacs.orgnih.gov The substitution of the hydrogen atom at the C4 position with a methyl group blocks the typical prenylation site. nih.gov However, instead of acting as a simple dead-end inhibitor, this compound is slowly processed by the enzyme, leading to the formation of multiple prenylated products. nih.govrsc.org This finding indicates that the enzyme's active site can accommodate the analog and catalyze prenylation at unconventional positions, providing insights into the enzyme's mechanism. nih.govacs.orgnih.gov

The catalytic efficiency (kcat/KM) of 4-DMATS for this compound is significantly lower than for its natural substrate, L-tryptophan, representing only about 0.28% of the activity. nih.gov Despite this reduced efficiency, the ability of the enzyme to prenylate this analog at various sites highlights its mechanistic flexibility. nih.govacs.orgnih.gov

The enzymatic prenylation of this compound by 4-DMATS is characterized by a notable lack of strict regioselectivity, a departure from its precise C4-prenylation of L-tryptophan. When the C4 position is blocked by a methyl group, the enzyme catalyzes prenylation at multiple other sites on the indole nucleus. nih.govrsc.org Incubation of 4-methyl-L-tryptophan with 4-DMATS and dimethylallyl diphosphate (DMAPP) yields four distinct products. nih.gov

The major products result from modifications at the C3 and N1 positions. rsc.org Analysis revealed that the enzyme facilitates both normal and reverse prenylation at the C3 carbon of the indole ring, as well as normal prenylation at the N1 nitrogen. nih.govacs.orgnih.gov This multi-site prenylation suggests a dissociative electrophilic alkylation mechanism, where the orientation of the substrate within the active site and electronic effects dictate the position of the prenyl group attachment. nih.govnih.gov The enzyme demonstrates an ability to prenylate at five different locations on the indole nucleus when presented with various 4-substituted tryptophan analogs. nih.govacs.orgnih.gov

The distribution of the major products from the reaction with this compound is nearly equal, with the reverse C3-prenylated compound and the N1-normal prenylated compound each accounting for 44% of the total products. rsc.org Minor products include a normal C3-prenylated compound (5%) and a tentatively assigned normal C5-prenylated compound (7%). rsc.org

| Product Description | Position of Prenylation | Type of Prenylation | Product Yield (%) | Reference |

|---|---|---|---|---|

| Reverse C3-Prenylated Compound | C3 | Reverse | 44 | rsc.org |

| Normal N1-Prenylated Compound | N1 | Normal | 44 | rsc.org |

| Normal C3-Prenylated Compound | C3 | Normal | 5 | rsc.org |

| Normal C5-Prenylated Compound (Tentative) | C5 | Normal | 7 | rsc.org |

The structures of the products resulting from the enzymatic prenylation of this compound have been elucidated using nuclear magnetic resonance (NMR) spectroscopy. nih.gov Specifically, 1H NMR and 2D NMR studies, including Heteronuclear Multiple Bond Correlation (HMBC), were employed to determine the connectivity of the atoms. nih.gov

For one of the major products, the analysis confirmed its formation through a reverse prenylation at the C3 position, which is then followed by a cyclization event. nih.gov This cyclization results in the formation of a hexahydropyrroloindole (HHPI) structure. nih.gov The NMR data supporting this structure include:

Correlations in the HMBC spectrum between the methyl peaks of the prenyl group and both C3' of the isoprene (B109036) unit and C3 of the indoline (B122111) moiety. nih.gov

The presence of aromatic protons at C5, C6, and C7, which is consistent with substitution at the C3 position. nih.gov

A chemical shift for the proton at C2 that is characteristic of C2 diamine protons found in similar tricyclic C3-prenylated tryptophan derivatives. nih.gov

The UV spectra of two of the four products showed a disruption of the typical indole chromophore, suggesting a conversion to an indoline-like structure, which is consistent with the formation of the cyclized HHPI derivative. nih.gov

Regioselectivity and Stereoselectivity of Prenylation Reactions

Integration into Protein Synthesis and Biomacromolecules

Research dating back to the 1960s has demonstrated that this compound can be incorporated into proteins in bacteria such as Escherichia coli. caltech.eduresearchgate.net This incorporation occurs because this compound can be recognized and utilized by the bacterium's protein synthesis machinery as a surrogate for the natural amino acid, tryptophan. researchgate.net

The mechanism of incorporation involves the cell's tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for attaching tryptophan to its corresponding transfer RNA (tRNA(Trp)). researchgate.netuniprot.org Studies have shown that this compound can be charged to tRNA(Trp) by the E. coli synthetase. researchgate.net Once acylated to the tRNA, the 4-methyltryptophanyl-tRNA can participate in ribosome-mediated protein synthesis, leading to its insertion into a growing polypeptide chain in place of tryptophan. researchgate.net

Metabolic Insights and Regulatory Implications of 4 Methyltryptophan

Comparative Analysis of 4-Methyltryptophan Metabolism in Biological Systems

This compound, a synthetic analog of the essential amino acid L-tryptophan, exhibits diverse metabolic fates and regulatory effects across different biological systems. Its interaction with cellular machinery is largely dependent on the specific enzymes and regulatory networks present in an organism.

In certain fungi, this compound is not merely an inhibitor but can also serve as a substrate for enzymatic reactions. In the ergot fungus Claviceps purpurea, the enzyme dimethylallyltryptophan synthase (DMATS), which catalyzes the first step in ergot alkaloid biosynthesis, can process this compound. Although it acts as a competitive inhibitor of the natural substrate, tryptophan, this compound is also an alternate substrate, leading to the formation of multiple prenylated products. nih.gov This demonstrates that in this organism, this compound can enter a biosynthetic pathway and be structurally modified.

In contrast, in many bacteria, this compound primarily functions as a tryptophan antagonist. In Escherichia coli and Corynebacterium glutamicum, it inhibits growth by interfering with tryptophan utilization and biosynthesis. google.com, tandfonline.com, scispace.com This antagonistic action has been exploited in metabolic engineering to select for mutant strains that are resistant to its effects. google.com, tandfonline.com These resistant mutants often possess alterations in the regulatory enzymes of the tryptophan biosynthesis pathway, such as a feedback-resistant anthranilate synthase, leading to the overproduction of L-tryptophan. google.com Therefore, in these prokaryotic systems, the primary role of this compound is as a regulatory effector rather than a metabolic substrate.

In the filamentous fungus Neurospora crassa, this compound resistance is associated with altered transport and metabolism of tryptophan. nih.gov Mutants resistant to this analog show changes in their capacity to accumulate tryptophan and its metabolites. nih.gov Furthermore, in yeast, this compound has been observed to reduce the rate of induced enzyme synthesis, highlighting its role as a metabolic antagonist in this eukaryote as well. umich.edu

| Organism | Metabolic Role of this compound | Observed Effect | Reference |

|---|---|---|---|

| Claviceps purpurea (Fungus) | Alternate Substrate | Metabolized by dimethylallyltryptophan synthase into multiple prenylated products. | nih.gov |

| Escherichia coli (Bacterium) | Antagonist / Regulatory Effector | Inhibits growth; used to select for mutants with deregulated tryptophan biosynthesis. | google.comscispace.comresearchgate.net |

| Corynebacterium glutamicum (Bacterium) | Antagonist / Regulatory Effector | Inhibits growth; used to derive mutants that overproduce L-tryptophan. | tandfonline.com |

| Neurospora crassa (Fungus) | Antagonist / Regulatory Effector | Affects tryptophan transport and the induction of catabolic enzymes. | nih.govnih.gov |

| Yeast (Fungus) | Antagonist | Reduces the rate of induced maltase synthesis. | umich.edu |

Impact on Endogenous Metabolic Pathways and Enzyme Activities

This compound exerts significant influence on endogenous metabolic pathways, primarily by acting as a competitive inhibitor of enzymes that recognize tryptophan as a substrate. This interference can disrupt the normal flow of metabolites and alter cellular regulation.

The mechanism of action often involves the direct inhibition of key enzymes in tryptophan metabolic pathways. For example, in Claviceps purpurea, this compound is a known competitive inhibitor of 4-dimethylallyltryptophan synthase, an enzyme that normally prenylates tryptophan. nih.gov By binding to the enzyme's active site, it competes with the natural substrate and slows the rate of the reaction central to ergot alkaloid synthesis. Similarly, in Neurospora crassa, this compound was found to inhibit pre-existing indole (B1671886) synthesizing activity. nih.gov

The catabolism of tryptophan, primarily through the kynurenine (B1673888) pathway, is a critical metabolic route in many organisms. wikipedia.orgpensoft.netnih.gov this compound has been shown to directly influence this pathway by affecting key enzymes.

In mammals, a major rate-limiting enzyme of the kynurenine pathway is indoleamine 2,3-dioxygenase-1 (IDO1). thno.orgaacrjournals.org The related compound α-methyltryptophan is known to be an inhibitor of IDO1, demonstrating that methylated tryptophan analogs can directly block this crucial step in tryptophan degradation. frontiersin.org

In the fungus Neurospora crassa, the impact of this compound on this pathway has been studied in detail through the analysis of resistant mutants. nih.gov The catabolism of tryptophan to kynurenine and further metabolites involves the enzyme kynureninase. Research on mutants of N. crassa resistant to this compound revealed significant differences in their ability to synthesize kynureninase when induced by compounds like tryptophan or kynurenine. nih.gov

For instance, one resistant strain, mtr26, was able to produce induced levels of kynureninase despite being unable to accumulate intracellular pools of the inducer compounds. nih.gov In contrast, another mutant, mtr21, could neither accumulate the inducers nor be induced to synthesize the enzyme. nih.gov These findings suggest that the mutation conferring resistance to this compound is linked to the regulation of tryptophan catabolism, potentially affecting the intracellular distribution of tryptophan or the synthesis of kynureninase directly. nih.gov

| Organism | Enzyme/Process Affected | Effect of this compound | Reference |

|---|---|---|---|

| Mammalian Systems | Indoleamine 2,3-dioxygenase-1 (IDO1) | The related analog α-methyltryptophan acts as an inhibitor. | frontiersin.org |

| Neurospora crassa | Kynureninase Synthesis (Induction) | Resistance to this compound is linked to altered ability to synthesize kynureninase upon induction. | nih.gov |

| Neurospora crassa | Indole Synthesizing Activity | Inhibits preformed enzyme activity. | nih.gov |

Analytical Methodologies and Research Applications of 4 Methyltryptophan

Utilization as a Biochemical Probe for Metabolic Pathway Elucidation

4-Methyltryptophan, as an analog of the essential amino acid tryptophan, serves as a valuable biochemical probe to investigate the intricacies of tryptophan metabolism and its regulation. Its structural similarity to tryptophan allows it to interact with enzymes and regulatory systems involved in the tryptophan biosynthetic pathway. However, the methyl group substitution alters its properties, often leading to inhibitory effects.

Furthermore, the growth inhibition caused by this compound can often be reversed by the addition of tryptophan or intermediates of the pathway, such as anthranilic acid or indole (B1671886). google.com This reversal provides a method to confirm that the analog's primary target is indeed the tryptophan biosynthetic pathway. Studies in various organisms, including bacteria like Escherichia coli and Bacillus subtilis, as well as in plant cell cultures, have utilized this compound to probe these regulatory mechanisms. google.comasm.orgasm.org The differential sensitivity to various tryptophan analogs, including this compound, can also help to characterize the specificity of the enzymes and transport systems involved in tryptophan metabolism. asm.org

Application in Genetic Screening and Mutagenesis Studies

This compound has proven to be a powerful tool in the field of microbial and plant genetics, particularly for genetic screening and mutagenesis studies aimed at understanding tryptophan metabolism.

The inhibitory nature of this compound on the growth of wild-type organisms provides a basis for selecting for mutant strains with altered sensitivity. asm.orgnih.gov Researchers can isolate mutants that are either resistant or hypersensitive to the analog.

Resistant Mutants: Resistance to this compound often indicates a mutation in the regulatory mechanisms of the tryptophan pathway. asm.org For instance, a mutation in the gene encoding anthranilate synthase might render the enzyme less sensitive to feedback inhibition by both tryptophan and its analog, this compound. google.comresearchgate.net This allows the cell to continue producing tryptophan even in the presence of the inhibitor, thus conferring resistance. Such mutants are valuable for studying the structure-function relationship of regulatory enzymes. researchgate.net In some cases, resistance can also arise from mutations affecting the uptake of the analog into the cell. asm.org

Hypersensitive Mutants: Conversely, mutants that show increased sensitivity to this compound can also be isolated. asm.orgnih.gov These mutants may have alterations that lead to a more permeable cell membrane, allowing higher intracellular concentrations of the analog, or they might have enzymes in the tryptophan pathway with an increased sensitivity to inhibition. asm.org For example, a study on Escherichia coli K-12 isolated mutants with enhanced sensitivity to 5-methyltryptophan that were also much more sensitive to this compound. asm.orgnih.gov

The following table summarizes the types of mutants that can be identified using this compound sensitivity as a selection marker.

| Mutant Type | Phenotype | Potential Genetic Basis |

| Resistant | Growth in the presence of inhibitory concentrations of this compound. | Altered anthranilate synthase with reduced feedback inhibition; Decreased uptake of the analog. google.comasm.orgasm.org |

| Hypersensitive | Growth inhibition at lower concentrations of this compound compared to wild-type. | Increased cell permeability; Altered enzymes with increased sensitivity to inhibition. asm.orgnih.gov |

Once mutant strains with altered sensitivity to this compound are identified, they can be used to map the genetic loci responsible for these changes. By analyzing the location of the mutations, researchers can identify the specific genes and regulatory elements involved in tryptophan metabolism.

In bacteria, techniques like deletion mapping have been used to pinpoint the location of mutations that confer altered sensitivity to tryptophan analogs within the tryptophan (trp) operon. asm.orgnih.gov For example, mutations leading to increased sensitivity to this compound in E. coli have been mapped to different genes within the trp operon, and these map positions often correlate with a reduced activity of the corresponding tryptophan pathway enzyme. asm.orgnih.gov

In yeast, studies have identified several unlinked complementation groups (AAS genes) where mutations lead to increased sensitivity to amino acid analogs, including 5-methyltryptophan. pnas.org These genes are believed to be positive regulatory elements in the general control of amino acid biosynthesis. pnas.org Similarly, in the archaeon Methanobacterium thermoautotrophicum, resistance to 5-methyltryptophan, which is often studied alongside this compound, has been linked to mutations in the upstream region of the trpE gene, suggesting a role in the regulation of the tryptophan operon. asm.org

These genetic mapping studies, facilitated by the use of this compound as a selective agent, have been instrumental in building a comprehensive picture of the genes and regulatory networks that govern tryptophan biosynthesis in a wide range of organisms.

Identification of Mutant Strains with Altered Sensitivity to this compound

Spectroscopic and Chromatographic Techniques for the Analysis of this compound in Biological Matrices

The analysis of this compound in complex biological samples requires sensitive and specific analytical techniques. Spectroscopic and chromatographic methods are the primary tools used for this purpose.

Spectroscopic Techniques:

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, offers several methods for the analysis of tryptophan and its analogs. solubilityofthings.com

UV-Visible (UV-Vis) Spectroscopy: Tryptophan and its derivatives, including this compound, possess a distinct UV absorbance due to the indole ring. This property can be used for their detection and quantification. nih.gov

Fluorescence Spectroscopy: The indole group also makes tryptophan and some of its analogs fluorescent. This property allows for highly sensitive detection. nih.gov However, it is noted that 4-fluorotryptophan is non-fluorescent, highlighting that substitutions on the indole ring can significantly alter spectroscopic properties. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds with high specificity and sensitivity. solubilityofthings.comresearchgate.net MS is often coupled with a separation technique like liquid chromatography for the analysis of complex mixtures. researchgate.net

Chromatographic Techniques:

Chromatography is essential for separating this compound from other components in a biological matrix before detection. chromtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of amino acids and their analogs. chromtech.com In the analysis of tryptophan and its metabolites, reversed-phase HPLC on octadecyl silica (B1680970) (ODS) columns is common. nih.gov The mobile phase composition can be adjusted to optimize the separation. nih.gov

Thin-Layer Chromatography (TLC): TLC is another chromatographic method that has been used for the separation of tryptophan derivatives, including methyltryptophans. uad.ac.id

Gas Chromatography (GC): GC can be used for the analysis of volatile compounds and may require derivatization of non-volatile analytes like amino acids. chromtech.com

Affinity Chromatography: This technique uses a stationary phase with a specific binding agent to isolate the target analyte. nih.gov

Sample Preparation:

For the analysis of this compound in biological matrices such as plasma, serum, or tissue, sample preparation is a critical step to remove interfering substances like proteins. nih.govchromtech.com Common methods include protein precipitation with acids (e.g., perchloric acid or trichloroacetic acid) and solid-phase extraction (SPE). nih.govchromtech.com

The combination of chromatographic separation with mass spectrometric detection (e.g., LC-MS) is a particularly powerful approach for the analysis of tryptophan metabolites in biological samples, offering high sensitivity and specificity. nih.govresearchgate.net

Role in the Study of Non-Canonical Amino Acid Biology

This compound is considered a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids typically found in proteins. The study of ncAAs like this compound provides valuable insights into the flexibility and limitations of the cellular protein synthesis machinery.

Research has shown that some amino acid analogs can be incorporated into proteins in place of their canonical counterparts. caltech.edu This process, known as residue-specific incorporation, can be used to introduce novel chemical functionalities into proteins, thereby altering their structure and function. The ability of the translational apparatus, particularly the aminoacyl-tRNA synthetases, to accept and activate ncAAs is a key area of investigation. caltech.edu

While some tryptophan analogs can be incorporated into proteins, others, like 1-methyltryptophan, are not substrates for the relevant enzymes and therefore cannot be incorporated. nih.gov The study of which analogs are incorporated and which are not helps to define the substrate specificity of the enzymes involved in protein synthesis. The incorporation of ncAAs can be a tool for protein engineering, allowing for the creation of proteins with enhanced stability, novel catalytic activities, or the ability to be used as probes for studying protein structure and dynamics. acs.orgmdpi.com

The study of organisms that can utilize or are resistant to ncAAs like this compound also contributes to our understanding of the evolution and adaptability of metabolic pathways. The development of genomically recoded organisms, where certain codons are reassigned to encode ncAAs, has further expanded the possibilities for incorporating these novel building blocks into proteins, opening up new avenues in synthetic biology and biotechnology. nih.gov

Potential Avenues for Future Research on 4 Methyltryptophan

Deeper Exploration of Specific Biological Activities and Cellular Mechanisms

Future research is expected to move beyond the current understanding of 4-methyltryptophan's role as a competitive inhibitor and explore its nuanced effects on various biological pathways. A key area of interest is its interaction with the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. mdpi.comwikipedia.org While 1-methyltryptophan, a related compound, has been shown to influence this pathway, the specific impact of this compound on the production of neuroactive and immunomodulatory metabolites like kynurenic acid and quinolinic acid warrants detailed investigation. mdpi.comfrontiersin.org Such studies could reveal whether this compound can modulate the immune responses and neuronal functions governed by this pathway. mdpi.com

Furthermore, the direct effects of this compound on cellular processes require more in-depth analysis. For instance, its potential to induce amino acid deprivation, alter mTOR signaling, and trigger autophagy, similar to the effects observed with α-methyltryptophan in cancer cells, presents an exciting avenue for research. researchgate.net Elucidating these mechanisms could open doors for its application in studying cellular stress responses and proliferation.

Another promising research direction is the investigation of this compound as an alternate substrate for enzymes. It has been observed that dimethylallyltryptophan synthase can utilize this compound to produce multiple prenylated products. nih.gov A deeper understanding of this substrate promiscuity could provide valuable insights into enzyme mechanisms and the potential for biocatalytic synthesis of novel compounds.

Development of Advanced Synthetic Strategies for Isomerically Pure this compound

The biological effects of tryptophan analogs are often stereospecific, meaning that the different spatial arrangements of atoms in the molecule (isomers) can lead to vastly different activities. Currently, much of the commercially available this compound is a racemic mixture, containing both the D- and L-isomers. Future research will likely focus on developing advanced synthetic strategies to produce isomerically pure this compound.

This pursuit of isomeric purity is crucial for several reasons. Firstly, it will allow for a more precise understanding of the biological activities of each isomer. For example, in the case of α-methyltryptophan, the L-enantiomer was found to be the active form in reducing body weight in mice, while the D-enantiomer had negligible activity. researchgate.net Similar disparities may exist for this compound, and separating the isomers is essential to uncover them.

Advanced synthetic methods could include asymmetric synthesis, which aims to produce a single enantiomer directly, or more efficient chiral resolution techniques to separate the isomers from a racemic mixture. google.com Bioinspired synthesis strategies, which mimic natural enzymatic processes, may also offer a pathway to producing specific isomers under mild conditions. acs.org The development of scalable and cost-effective methods for producing isomerically pure this compound will be a critical enabler for more sophisticated and targeted biological research.

Investigation of Novel Research Applications Beyond Current Understanding

Building on a deeper understanding of its biological activities and the availability of isomerically pure forms, future research is set to explore novel applications for this compound. One potential area is in the field of metabolic engineering and synthetic biology. The ability to incorporate non-canonical amino acids like this compound into proteins could lead to the creation of novel enzymes or proteins with altered functions. mdpi.com This could have applications in developing new biocatalysts or therapeutic proteins.

Furthermore, the use of this compound as a tool to study and manipulate tryptophan biosynthesis in plants and microorganisms holds promise. oup.com By understanding how this analog affects feedback inhibition of key enzymes like anthranilate synthase, researchers could potentially develop strategies to engineer crops with enhanced nutritional value. oup.com

The exploration of this compound's potential as a modulator of the gut microbiome is another exciting frontier. The gut microbiota plays a crucial role in metabolizing tryptophan into various bioactive compounds that influence host health. wikipedia.org Investigating how this compound interacts with microbial enzymes and alters the metabolic output of the gut microbiome could reveal new ways to influence host-microbe interactions for therapeutic benefit.

Q & A

Q. What ethical and reproducibility guidelines apply to in vitro studies using this compound?

- Methodological Answer : Document enzyme sources (e.g., recombinant SirD expression system), batch numbers, and storage conditions (−80°C aliquots). Adhere to FAIR data principles by depositing raw chromatograms and kinetic datasets in public repositories (e.g., Zenodo). Include negative controls (e.g., heat-inactivated enzyme) in all assays .

Data Interpretation and Contradiction Management

Q. How should researchers interpret low catalytic efficiency (kcat/Km) of SirD with this compound compared to natural substrates?

- Methodological Answer : Low efficiency (~8% of L-tyrosine) may reflect steric hindrance from the 4-methyl group or suboptimal binding. Compare with analogs (e.g., 7-methyltryptophan, <1% efficiency) to delineate structure-activity trends. Use site-directed mutagenesis to probe active-site residues .

Q. What strategies mitigate solubility limitations of this compound in aqueous assay buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.